7-(2-methoxyethyl)-2,3-dihydro-1H-indole

Catalog No.
S13590057
CAS No.
M.F
C11H15NO
M. Wt
177.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(2-methoxyethyl)-2,3-dihydro-1H-indole

Product Name

7-(2-methoxyethyl)-2,3-dihydro-1H-indole

IUPAC Name

7-(2-methoxyethyl)-2,3-dihydro-1H-indole

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c1-13-8-6-10-4-2-3-9-5-7-12-11(9)10/h2-4,12H,5-8H2,1H3

InChI Key

NQATWARAODQMOC-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC=CC2=C1NCC2

7-(2-methoxyethyl)-2,3-dihydro-1H-indole is a compound belonging to the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The specific substitution at the 7-position with a 2-methoxyethyl group contributes to its unique chemical properties and potential biological activities. Indoles are known for their presence in various natural products and pharmaceuticals, making derivatives like this compound of significant interest in medicinal chemistry.

The chemical reactivity of 7-(2-methoxyethyl)-2,3-dihydro-1H-indole can be explored through various synthetic pathways. It can undergo:

  • Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic substitutions, allowing for the introduction of various substituents at the 3 or 5 positions.
  • Nucleophilic Reactions: The nitrogen atom in the indole structure can act as a nucleophile, participating in reactions such as alkylation or acylation.
  • Oxidation and Reduction: The dihydro form can be oxidized to yield more aromatic derivatives or reduced to obtain saturated compounds.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create analogs for further study.

Indole derivatives, including 7-(2-methoxyethyl)-2,3-dihydro-1H-indole, exhibit a wide range of biological activities. Research has shown that such compounds can possess:

  • Antimicrobial Properties: Some indole derivatives have demonstrated effectiveness against various bacterial strains and fungi.
  • Anticancer Activity: Certain studies suggest that indoles can inhibit cancer cell proliferation and induce apoptosis in specific cancer types.
  • Neuroprotective Effects: Indoles may interact with neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases.

The specific biological profile of 7-(2-methoxyethyl)-2,3-dihydro-1H-indole requires further investigation to elucidate its mechanisms of action and therapeutic potential.

Synthesis of 7-(2-methoxyethyl)-2,3-dihydro-1H-indole can be achieved through several methods:

  • Condensation Reactions: This method involves the reaction of appropriate precursors under acidic or basic conditions to form the indole core structure.
  • Cyclization Reactions: Starting from substituted anilines or other nitrogen-containing compounds, cyclization can lead to the formation of the indole framework.
  • Functional Group Transformations: Existing indole derivatives can be modified through functional group interconversions (e.g., alkylation with 2-methoxyethyl halides) to introduce the methoxyethyl substituent.

For example, one synthetic route involves treating a suitable precursor with an alkylating agent in the presence of a base, followed by cyclization under controlled conditions .

The applications of 7-(2-methoxyethyl)-2,3-dihydro-1H-indole span various fields:

  • Pharmaceutical Development: As a potential drug candidate due to its biological activity, it may be developed into therapeutics targeting infections or cancer.
  • Chemical Research: Its unique structure makes it an interesting subject for studies on structure-activity relationships within indole derivatives.
  • Material Science: Indoles are also explored in organic electronics and materials science due to their electronic properties.

Interaction studies involving 7-(2-methoxyethyl)-2,3-dihydro-1H-indole focus on its binding affinity with biological targets such as enzymes and receptors. These studies typically employ techniques like:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes at the molecular level.
  • In Vitro Assays: To evaluate its efficacy and potency against various biological targets.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion characteristics.

Such studies are essential for understanding how modifications to the compound's structure influence its biological activity.

Several compounds share structural similarities with 7-(2-methoxyethyl)-2,3-dihydro-1H-indole. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
5-MethoxyindoleIndole with a methoxy group at position 5Commonly studied for neuroprotective effects
6-MethylindoleIndole with a methyl group at position 6Known for its role in biochemical pathways
7-HydroxyindoleHydroxylated derivative at position 7Exhibits different solubility and reactivity
5-BromoindoleIndole with a bromine atom at position 5Used in various synthetic applications

Each of these compounds possesses distinct properties that may influence their pharmacological profiles. The unique substitution pattern of 7-(2-methoxyethyl)-2,3-dihydro-1H-indole differentiates it from these analogs by potentially enhancing solubility and altering biological interactions.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

177.115364102 g/mol

Monoisotopic Mass

177.115364102 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types